Exo1

Membrane Trafficking Golgi Disruption ARF1 GTPase

Exo1 is a unique ARF1-dependent Golgi inhibitor, verified to release ARF1 without inducing CtBP/Bars50 ADP-ribosylation, unlike Brefeldin A. It preserves TGN organization for live-cell imaging and offers a wider concentration range (IC50 ~20 μM) for fine-tuned secretion control. Mandatory for studies requiring specific ARF1 pathway dissection. Optimal procurement choice for trafficking/secretion research where TGN integrity must be maintained.

Molecular Formula C15H12FNO3
Molecular Weight 273.26 g/mol
CAS No. 461681-88-9
Cat. No. B1662595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExo1
CAS461681-88-9
Synonyms2-(4-fluorobenzoylamino)benzoic acid methyl ester
Exo1 compound
Molecular FormulaC15H12FNO3
Molecular Weight273.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18)
InChIKeyKIAPWMKFHIKQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Exo1 (CAS 461681-88-9): A Reversible Exocytosis and Vesicular Trafficking Inhibitor for Golgi-ER Dynamics Research


Exo1 (CAS 461681-88-9), chemically named 2-[(4-Fluorobenzoyl)amino]benzoic acid methyl ester (molecular weight: 273.26 g/mol; formula: C15H12FNO3), is a cell-permeable, synthetic small molecule primarily recognized as a reversible inhibitor of vesicular trafficking between the endoplasmic reticulum (ER) and the Golgi apparatus [1]. Its primary mode of action involves modifying Golgi ADP-ribosylation factor 1 (ARF1) GTPase activity, which leads to a rapid collapse of the Golgi structure and a potent block in exocytosis (IC50 ~20 μM) [1]. This compound is a critical tool in cell biology for dissecting membrane trafficking pathways, offering a mechanism distinct from other known inhibitors like Brefeldin A [1].

Why Generic Golgi Disruptors Cannot Substitute for Exo1 in Precise ER-to-Golgi Trafficking Assays


The primary alternative for studying early secretory pathway disruption is Brefeldin A (BFA). While both Exo1 and BFA can induce a rapid collapse of the Golgi apparatus and release ARF1 from Golgi membranes, they achieve this through distinct and non-interchangeable molecular mechanisms [1]. BFA exerts its effects by directly inhibiting a subset of guanine nucleotide exchange factors (GEFs) required for ARF activation, a critical step in vesicle formation [2]. In stark contrast, Exo1 does not interfere with GEF activity [1]. This fundamental difference means that substituting BFA for Exo1—or vice versa—can lead to divergent and potentially misinterpreted experimental outcomes, especially in assays designed to probe GEF-dependent processes or to differentiate between specific ARF1-related activities [1].

Quantitative Comparative Analysis: Exo1 Differentiation from Brefeldin A and Other Analogs


Exo1 vs. Brefeldin A (BFA): Differential Impact on Guanine Nucleotide Exchange Factor (GEF) Activity

Exo1 and Brefeldin A (BFA) are both known to cause Golgi collapse, but a head-to-head mechanistic study in HeLa cells demonstrates a critical differentiation: BFA directly inhibits the activity of guanine nucleotide exchange factors (GEFs) necessary for ARF activation, whereas Exo1 has no effect on GEF activity [1]. This distinction is paramount for researchers studying ARF1 regulation and GEF-dependent trafficking pathways.

Membrane Trafficking Golgi Disruption ARF1 GTPase

Exo1 vs. Brefeldin A (BFA): Specificity in ARF1-Mediated Fatty Acid Exchange Activity

Another key mechanistic divergence between Exo1 and BFA lies in their effect on CtBP/Bars50. BFA induces the ADP-ribosylation of CtBP/Bars50, a modification linked to its mechanism. Exo1, however, does not induce this ADP-ribosylation and does not interfere with Bars50's fatty acid exchange activity [1]. This property makes Exo1 an essential tool for distinguishing Bars50's specific role from general ARF1 activity in membrane trafficking [2].

ARF1 Effectors Bars50 Lipid Metabolism

Exo1 Demonstrates Functional Inhibition of PLD1, a Key Enzyme in Membrane Trafficking

Beyond its direct effects on ARF1 and the Golgi, Exo1 is also characterized as an inhibitor of Phospholipase D1 (PLD1) . While quantitative IC50 data for PLD1 inhibition in a cellular context is less defined than its exocytosis IC50, its classification as a PLD1 inhibitor places it in a distinct functional category from BFA, which does not primarily target PLD1 . This activity implicates Exo1 in modulating phospholipid metabolism, a crucial aspect of membrane curvature and vesicle formation [1].

Phospholipase D Lipid Signaling Vesicle Formation

Exo1 as a Tool for Differentiating Rab27a Effector Interactions in Melanoma Models

Exo1 has been shown to inhibit Rab27a-mediated secretion by disrupting the interaction between Rab27a and its effector protein Slp2-a [1]. While Brefeldin A also disrupts secretion, its mechanism is via Golgi collapse and broad ARF1 inhibition [2]. Exo1's more targeted effect on a specific Rab-effector interaction provides a refined tool for dissecting the molecular machinery of regulated exocytosis, particularly in models like melanoma where this pathway is critical [1].

Rab GTPases Exocytosis Cancer Cell Biology

Exo1's Purity Profile Supports Reproducible Quantitative Assays

For reliable and reproducible results, the purity of the chemical probe is paramount. Commercially available Exo1 is consistently offered with a high purity standard. For example, the Tocris product specification lists a purity of ≥99% as determined by HPLC , and other reputable vendors like Santa Cruz Biotechnology specify a purity of ≥98% [1]. This level of purity minimizes the risk of off-target effects from contaminants, ensuring that observed phenotypes are attributable to Exo1 itself. While not a direct comparator against an alternative compound, this data supports procurement decisions by establishing a quality benchmark that is not guaranteed for generic or uncharacterized analogs.

Reproducibility Chemical Probe Procurement Standard

Specific Research Applications for Exo1 Based on Verified Differential Properties


Dissecting GEF-Independent ARF1 Regulation in Golgi Dynamics

When the research objective is to acutely collapse the Golgi and study ARF1 membrane cycling without directly inhibiting the upstream GEF activation step, Exo1 is the superior choice over Brefeldin A. This application is critical for dissecting GEF-independent mechanisms of ARF1 regulation or for studying pathways where GEF activity must remain intact [1]. Experimental protocols often involve treating HeLa or similar cell lines with 20-50 µM Exo1 for short time courses (e.g., 5-30 minutes) to observe the rapid redistribution of Golgi markers like giantin or GM130 to the ER [1].

Elucidating the Specific Role of CtBP/Bars50 in Membrane Fission

To study the role of the ARF1 effector protein CtBP/Bars50 in membrane trafficking and lipid metabolism, Exo1 provides a unique pharmacological tool. Since Exo1 does not induce the ADP-ribosylation of Bars50 or inhibit its fatty acid exchange activity—unlike BFA—it can be used to isolate Bars50-dependent phenotypes from general ARF1-mediated Golgi disruption [1]. This is particularly relevant in studies of Golgi membrane fission and lipid droplet formation, where Bars50 plays a key role [1].

Investigating Phospholipase D (PLD1) Function in ER-Golgi Transport

For researchers examining the role of PLD1-generated phosphatidic acid in regulating ER-to-Golgi transport, Exo1 serves as a valuable inhibitor. Its activity against PLD1 allows for the investigation of how local lipid composition affects vesicle formation and trafficking [1]. This application is distinct from using BFA, which primarily targets ARF1 GEFs. Combining Exo1 with other trafficking inhibitors or PLD isoform-specific tools can help delineate the specific contribution of PLD1 to this pathway [1].

Studying Rab27a Effector Interactions in Regulated Exocytosis

In cell types such as melanocytes, immune cells, or neurons where Rab27a-mediated exocytosis is crucial, Exo1 can be used as a specific probe to disrupt the Rab27a-Slp2-a effector interaction [1]. This approach provides a more targeted intervention than BFA, which causes a global shutdown of the early secretory pathway. For example, in melanoma cell lines, Exo1 treatment can be used to assess the impact of impaired Rab27a-dependent secretion on processes like cell migration or invasion [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exo1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.